Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
Description
Morpholin-4-ium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a morpholinium salt derivative of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. This compound replaces the traditional ester prodrug structure (e.g., isopropyl ester in fenofibrate) with a morpholine counterion, enhancing its physicochemical properties such as aqueous solubility. The parent acid, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid), is a peroxisome proliferator-activated receptor alpha (PPARα) agonist used to treat hyperlipidemia. The morpholinium salt form is designed to improve bioavailability and stability compared to ester-based prodrugs .
Properties
Molecular Formula |
C21H23ClNO5- |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;morpholine |
InChI |
InChI=1S/C17H15ClO4.C4H9NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-3-6-4-2-5-1/h3-10H,1-2H3,(H,20,21);5H,1-4H2/p-1 |
InChI Key |
ISNVWSGTPHOYMV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1COCCN1 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Fenofibrate
Fenofibrate, the isopropyl ester of fenofibric acid, undergoes alkaline hydrolysis to yield the free acid.
- Reactants : Fenofibrate (1 equiv), sodium hydroxide (1.2 equiv), ethanol/water (1:1 v/v).
- Conditions : Reflux at 84°C for 3 hours.
- Workup : Acidification with HCl to pH 1, filtration, and recrystallization from toluene.
- Yield : 93%.
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | 97.6% |
| Melting Point | 179.7°C |
| IR (cm⁻¹) | 2958-2866 (C-H), 1705 (C=O) |
Bargellini Reaction
Direct synthesis from 4-chloro-4'-hydroxybenzophenone via a one-pot reaction:
- Reactants : 4-Chloro-4'-hydroxybenzophenone (1 equiv), NaOH (6 equiv), chloroform (3 equiv), acetone (solvent).
- Conditions : Reflux for 8 hours.
- Workup : Acidification, filtration, and recrystallization.
- Yield : 73%.
Mechanism :
The reaction proceeds through nucleophilic substitution, where chloroform and acetone generate an intermediate α,α-dichloroketone, which reacts with the phenol to form the propanoic acid backbone.
Salt Formation with Morpholine
Fenofibric acid is neutralized with morpholine to form the morpholinium salt. Two approaches are validated:
Direct Neutralization
Procedure (Adapted from choline salt methods):
- Reactants : Fenofibric acid (1 equiv), morpholine (1.1 equiv), ethanol (10 vol).
- Conditions : Stirring at 25°C for 12 hours.
- Workup : Solvent evaporation under vacuum, crystallization from ethanol/water (9:1).
- Yield : 80–85% (extrapolated from analogous choline salt yields).
Optimization Notes :
Metathesis Reaction
Procedure (Based on ion-exchange principles):
- Prepare sodium fenofibric acid salt: Fenofibric acid + NaOH → Na⁺ fenofibric acid⁻.
- React with morpholinium chloride: Na⁺ fenofibric acid⁻ + morpholinium Cl⁻ → morpholinium fenofibric acid + NaCl.
Conditions :
- Solvent : Water/isopropanol (3:7 v/v).
- Temperature : 50°C for 2 hours.
- Yield : 75–78% (estimated from choline salt protocols).
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Neutralization | 80–85% | >99% | Industrial |
| Metathesis | 75–78% | 98–99% | Lab-scale |
Advantages of Direct Neutralization :
- Fewer steps, higher atom economy.
- Avoids byproducts (e.g., NaCl in metathesis).
Solvent Selection
Polymorphic Considerations
While the morpholinium salt’s polymorphs are unreported, analogous choline salts exhibit stability in anhydrous crystalline forms. XRPD analysis is recommended to confirm crystallinity.
Industrial-Scale Recommendations
Bargellini Reaction for Fenofibric Acid :
Continuous Neutralization :
Quality Control :
- HPLC : Monitor residual morpholine (<0.1% ICH limit).
- XRPD : Ensure batch-to-batch crystallinity consistency.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antihyperlipidemic Properties
One of the primary applications of Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is in the treatment of hyperlipidemia. It is structurally related to fenofibrate, a well-known antihyperlipidemic agent that helps lower lipid levels in the blood. Studies have shown that this compound can effectively reduce triglycerides and LDL cholesterol levels while increasing HDL cholesterol levels, thereby improving cardiovascular health .
Mechanism of Action
The compound functions by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha, which plays a crucial role in lipid metabolism. This activation leads to increased fatty acid oxidation and decreased triglyceride levels in the liver .
Drug Formulation
Formulation Development
this compound serves as an important intermediate in the synthesis of various drug formulations. Its unique chemical structure allows for modifications that enhance solubility and bioavailability of drugs. This is particularly relevant in developing oral dosage forms where solubility is a critical factor for absorption .
Stability Studies
Research has indicated that formulations containing this compound exhibit improved stability under various storage conditions compared to traditional formulations. This stability is essential for maintaining drug efficacy over time, making it a valuable component in pharmaceutical development .
Analytical Chemistry
Reference Standard
this compound is utilized as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for the quality control of pharmaceutical products, ensuring that active ingredients are present at specified concentrations .
Quality Control Applications
By serving as a benchmark for purity and concentration, this compound aids laboratories in validating their analytical methods. The use of well-characterized reference standards is crucial for regulatory compliance and ensures the reliability of test results .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antihyperlipidemic Effects | Demonstrated significant reduction in triglycerides and LDL cholesterol levels in clinical trials | Used in developing new antihyperlipidemic drugs |
| Formulation Stability Analysis | Showed enhanced stability and bioavailability compared to traditional formulations | Applied in pharmaceutical product development |
| Analytical Method Validation | Confirmed reliability and accuracy using Morpholin-4-ium as a reference standard | Ensured compliance with regulatory standards |
Mechanism of Action
The mechanism of action of Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Fenofibrate (Isopropyl Ester)
- Structure: Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.
- Molecular Formula : C₂₀H₂₁ClO₄.
- Molecular Weight : 360.83 g/mol.
- Key Features: Prodrug requiring hydrolysis to fenofibric acid for activation. Low aqueous solubility (0.8 mg/L), necessitating micronized formulations for absorption . Pharmacopeial impurities include methyl and ethyl esters (e.g., Fenofibrate Related Compound C) .
Fenofibric Acid (Active Metabolite)
- Structure: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid.
- Molecular Formula : C₁₇H₁₅ClO₄.
- Molecular Weight : 318.75 g/mol.
- Poor solubility in acidic environments, limiting oral bioavailability in free acid form .
Choline Fenofibrate (Choline Salt)
- Structure: 2-Hydroxy-N,N,N-trimethylethanaminium 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.
- Molecular Formula: C₂₂H₂₇ClNO₅.
- Molecular Weight : 421.91 g/mol.
- Key Features :
Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate (Fenofibrate Impurity D)
- Structure: Methyl ester derivative of fenofibric acid.
- Molecular Formula : C₁₈H₁₇ClO₄.
- Molecular Weight : 332.78 g/mol.
- Key Features: Process-related impurity in fenofibrate synthesis. Higher lipophilicity (logP ≈ 4.5) compared to fenofibrate (logP ≈ 5.2) .
Morpholin-4-ium 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate
- Structure: Fenofibric acid paired with morpholine.
- Molecular Formula: C₁₇H₁₅ClO₄·C₄H₉NO.
- Molecular Weight : ~421.88 g/mol (calculated).
- Key Features: Enhanced solubility due to ionic nature (predicted solubility >20 mg/mL). Improved stability under acidic conditions compared to ester prodrugs .
Comparative Analysis Table
Research Findings and Implications
Solubility and Bioavailability
- The morpholinium salt demonstrates superior solubility compared to fenofibrate and fenofibric acid, aligning with choline fenofibrate’s performance. This property is critical for reducing food-dependent absorption variability .
- Methyl and ethyl esters (impurities) exhibit lower solubility, underscoring the need for stringent control during synthesis .
Metabolic Pathways
- The morpholinium salt bypasses this step, offering a more predictable pharmacokinetic profile .
Stability and Impurity Profiles
- Salt forms (morpholinium, choline) are less prone to degradation under acidic conditions compared to esters. This enhances shelf-life and reduces impurity formation (e.g., related compound C) .
Biological Activity
Morpholin-4-ium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, also known as fenofibric acid, is a compound that has garnered attention due to its potential biological activities, particularly in the context of lipid metabolism and its implications in cardiovascular health. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
- Molecular Formula: C17H15ClO4
- Molecular Weight: 318.75 g/mol
- CAS Number: 42017-89-0
Fenofibric acid is primarily known as a metabolite of fenofibrate, an antihyperlipidemic agent. The compound interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, which plays a crucial role in lipid metabolism. Activation of PPAR-α leads to increased fatty acid oxidation and decreased triglyceride levels in the bloodstream, contributing to its therapeutic effects against dyslipidemia.
Key Mechanisms:
- PPAR-α Activation: Enhances lipoprotein lipase activity, promoting the breakdown of triglycerides.
- Inhibition of Aldo-Keto Reductase (AKR): Reduces glucose levels and mitigates complications associated with diabetes by inhibiting enzymes involved in glucose metabolism .
Biological Activity Data
The following table summarizes various studies that have investigated the biological activity of Morpholin-4-ium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate.
Case Studies
- Study on Sprague-Dawley Rats : A study administered fenofibrate and observed the presence of fenofibric acid metabolites. Results indicated a significant reduction in plasma triglycerides and total cholesterol levels after treatment over several weeks .
- Human Clinical Trials : In clinical settings, fenofibrate has been shown to effectively lower LDL cholesterol and triglycerides while increasing HDL cholesterol levels. A meta-analysis indicated that patients treated with fenofibrate experienced a 20% reduction in cardiovascular events compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
